[(7R,8R)-8-Methyl-1,4-dioxaspiro[4.4]nonan-7-yl]methanol
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Overview
Description
[(7R,8R)-8-Methyl-1,4-dioxaspiro[44]nonan-7-yl]methanol is a chemical compound with the molecular formula C9H16O3 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(7R,8R)-8-Methyl-1,4-dioxaspiro[4.4]nonan-7-yl]methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a dioxaspiro compound as a starting material, which undergoes a series of chemical reactions to introduce the methyl and methanol groups at the desired positions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency. Industrial methods may also incorporate purification steps such as distillation, crystallization, or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
[(7R,8R)-8-Methyl-1,4-dioxaspiro[4.4]nonan-7-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
[(7R,8R)-8-Methyl-1,4-dioxaspiro[4.4]nonan-7-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(7R,8R)-8-Methyl-1,4-dioxaspiro[4.4]nonan-7-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the context of its use and the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
[(8R)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol: A similar spiro compound with an azaspiro structure.
(1,4-Dioxaspiro[4.4]nonan-7-yl)methanol: Another related compound with a similar dioxaspiro structure.
Uniqueness
[(7R,8R)-8-Methyl-1,4-dioxaspiro[4.4]nonan-7-yl]methanol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
60886-50-2 |
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Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
[(7R,8R)-7-methyl-1,4-dioxaspiro[4.4]nonan-8-yl]methanol |
InChI |
InChI=1S/C9H16O3/c1-7-4-9(5-8(7)6-10)11-2-3-12-9/h7-8,10H,2-6H2,1H3/t7-,8+/m1/s1 |
InChI Key |
DQWNQNVNPRKMCJ-SFYZADRCSA-N |
Isomeric SMILES |
C[C@@H]1CC2(C[C@H]1CO)OCCO2 |
Canonical SMILES |
CC1CC2(CC1CO)OCCO2 |
Origin of Product |
United States |
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